N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide
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Overview
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide is a complex organic compound characterized by its unique molecular structure
Scientific Research Applications
Chemistry: In the field of chemistry, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential as a biological probe in various studies. Its ability to interact with specific molecular targets makes it useful in understanding biological processes and pathways.
Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials and technologies. Its unique properties make it suitable for applications in materials science, such as the creation of advanced polymers and coatings.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown
Mode of Action
It is a heterocyclic molecule containing nitrogen, sulfur, and oxygen atoms, and combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The presence of the two methyl groups (CH3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which may influence its interaction with various biochemical pathways.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . The compound’s structure, which includes a thiazolopyrimidine ring system and a quinoline ring system linked by a carboxamide group, may influence its stability and reactivity in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidin-6-yl core. This core is then reacted with 2,6-difluorobenzamide under specific conditions to form the final product. Common solvents used in these reactions include ethyl alcohol and dimethylformamide (DMF), and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines and alcohols. These reactions are usually conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Comparison with Similar Compounds
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide
N-(5-oxo-3,7-diphenyl, 6,7-dihydro-5H-thiazolo[2,3-a]pyrimidin-6-yl) benzamide
Uniqueness: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide stands out due to its unique fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorination can enhance its stability, reactivity, and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)11-9(16)4-3-5-10(11)17/h3-6H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOFPWZZFNAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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